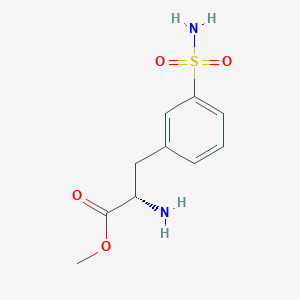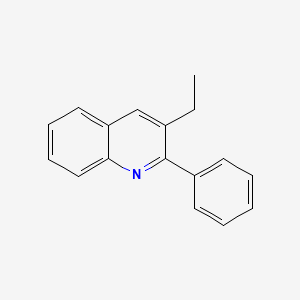
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid is a heterocyclic compound that features an imidazole ring substituted with ethyl and methyl groups, as well as a carboxylic acid and trifluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing groups, while reduction may produce simpler imidazole compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting the function of proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1h-imidazole-5-carboxylic acid: This compound is similar in structure but lacks the ethyl and trifluoroacetic acid groups.
2-Phenyl-1h-imidazole-4-carboxylic acid: This compound features a phenyl group instead of an ethyl group.
1h-Imidazole-4,5-dicarboxylic acid: This compound has two carboxylic acid groups instead of one.
Uniqueness
2-Ethyl-5-methyl-1h-imidazole-4-carboxylic acid trifluoroacetic acid is unique due to the presence of both ethyl and trifluoroacetic acid groups, which can influence its chemical reactivity and interactions with biological targets. The trifluoroacetic acid moiety, in particular, can enhance the compound’s acidity and ability to participate in hydrogen bonding.
Eigenschaften
Molekularformel |
C9H11F3N2O4 |
|---|---|
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
2-ethyl-5-methyl-1H-imidazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O2.C2HF3O2/c1-3-5-8-4(2)6(9-5)7(10)11;3-2(4,5)1(6)7/h3H2,1-2H3,(H,8,9)(H,10,11);(H,6,7) |
InChI-Schlüssel |
UAKUURUHZITENH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=C(N1)C)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14066762.png)
![3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione](/img/structure/B14066772.png)
![Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)-](/img/structure/B14066773.png)




![7-methoxy-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B14066808.png)
![4-(2-Bromo-5-methoxyphenyl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B14066819.png)
